In Vitro Vasodilator Potency: 43-Fold Superiority Over Isosorbide-5-Mononitrate
In a direct head-to-head comparison of four isomeric mononitrates in a rat aorta ring model, L-isoidide mononitrate (L-IIMN) exhibited the highest vasodilating potency. Based on the EC50 derived from the Hill equation, the relative potency of L-IIMN was found to be 43.2, making it 43.2-fold more potent than isosorbide-5-mononitrate (IS-5-MN, relative potency = 1.0) and 3.5-fold more potent than isosorbide-2-mononitrate (IS-2-MN, relative potency = 12.2) [1].
| Evidence Dimension | Relative vasodilator potency (based on EC50) |
|---|---|
| Target Compound Data | 43.2 |
| Comparator Or Baseline | Isosorbide-5-mononitrate (IS-5-MN): 1.0; Isosorbide-2-mononitrate (IS-2-MN): 12.2; Isomannide mononitrate (IMMN): 2.3 |
| Quantified Difference | 43.2-fold higher potency vs. IS-5-MN; 3.5-fold higher vs. IS-2-MN |
| Conditions | In vitro dose-relaxation assay using isolated rat aorta rings. |
Why This Matters
This demonstrates that Isoidide mononitrate is the most potent vasodilator among its geometric isomers, offering a unique tool for experiments where maximum NO-mediated relaxation at lower concentrations is required.
- [1] Tzeng TB, Fung HL. Pharmacodynamic modeling of the in vitro vasodilating effects of organic mononitrates. J Pharmacokinet Biopharm. 1992 Jun;20(3):227-51. View Source
